Dimethyl (2-methyl-3-oxo-5-phenylpentan-2-yl)phosphonate
CAS No.:
Cat. No.: VC16254584
Molecular Formula: C14H21O4P
Molecular Weight: 284.29 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H21O4P |
|---|---|
| Molecular Weight | 284.29 g/mol |
| IUPAC Name | 4-dimethoxyphosphoryl-4-methyl-1-phenylpentan-3-one |
| Standard InChI | InChI=1S/C14H21O4P/c1-14(2,19(16,17-3)18-4)13(15)11-10-12-8-6-5-7-9-12/h5-9H,10-11H2,1-4H3 |
| Standard InChI Key | NEJXVWVAVOJTMK-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C(=O)CCC1=CC=CC=C1)P(=O)(OC)OC |
Introduction
Structural and Molecular Characteristics
The molecular formula of dimethyl (2-methyl-3-oxo-5-phenylpentan-2-yl)phosphonate is C₁₃H₁₉O₄P, with a molecular weight of 270.26 g/mol . Key structural features include:
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A phosphonate ester group (–PO(OCH₃)₂) at the 2-position.
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A methyl group and ketone (–C=O) at the 3-position.
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A phenyl-substituted pentan chain extending to the 5-position.
The compound’s stereoelectronic properties are influenced by the electron-withdrawing phosphonate group and the aromatic phenyl ring, which may enhance its reactivity in nucleophilic or electrophilic transformations .
Synthetic Strategies
Michaelis-Arbuzov Reaction
The Michaelis-Arbuzov reaction is a cornerstone for synthesizing phosphonate esters. For analogous compounds, trialkyl phosphites react with alkyl halides to form phosphonates. For example, diethyl phosphonoacetate derivatives are synthesized via this method . Adapting this approach, dimethyl (2-methyl-3-oxo-5-phenylpentan-2-yl)phosphonate could be prepared by reacting a β-keto alkyl halide precursor with trimethyl phosphite under reflux conditions .
Alkylation of Phosphonoacetates
Alkylation of diethyl phosphonoacetate with appropriate halides is another viable route. For instance, compound 2a (diethyl (3-oxo-5-phenylpentan-2-yl)phosphonate) was synthesized via alkylation of diethyl phosphonoacetate with benzyl halides . Introducing a methyl group at the 2-position would require selective alkylation or subsequent methylation steps .
Mitsunobu Reaction for Functionalization
Physicochemical Properties
While experimental data specific to this compound are sparse, inferences can be drawn from structurally related phosphonates:
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Solubility: Likely soluble in polar aprotic solvents (e.g., DMSO, DMF) due to the phosphonate group .
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Stability: Phosphonate esters are generally stable under acidic conditions but hydrolyze under basic conditions to phosphonic acids .
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Spectroscopic Data:
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¹H NMR: Expected signals include a singlet for the methyl group (δ 1.2–1.5 ppm), a triplet for the phosphonate methyl esters (δ 3.7–3.9 ppm), and aromatic protons (δ 7.2–7.5 ppm) .
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³¹P NMR: A characteristic peak near δ 20–25 ppm for dimethyl phosphonate esters .
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IR: Strong absorption at ~1250 cm⁻¹ (P=O) and ~1700 cm⁻¹ (C=O) .
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Applications in Organic Synthesis
Intermediate for β-Lactamase Inhibitors
Phosphonate derivatives are explored as metallo-β-lactamase inhibitors. For example, compounds with thiomethylphosphonate motifs exhibit inhibitory activity against VIM-2 enzymes . The ketone and phenyl groups in dimethyl (2-methyl-3-oxo-5-phenylpentan-2-yl)phosphonate could enhance binding to enzyme active sites.
Catalysis in Radical Reactions
Phosphonates participate in radical-mediated transformations. In copper-catalyzed systems, they facilitate the synthesis of β-keto sulfones and vinyl sulfones via methyl sulfonyl radical generation . The ketone group in this compound may stabilize radical intermediates.
Asymmetric Synthesis
Chiral phosphonates are pivotal in asymmetric catalysis. The quinine-derived thiourea catalyst C17 has been used to synthesize nitroalkylphosphonates with high enantiomeric excess (e.g., 92% ee for 3a) . Similar strategies could enable asymmetric functionalization of this compound.
Analytical and Computational Insights
X-ray Crystallography
While no crystal structure is reported for this compound, related phosphonates (e.g., pyrrolidin-3-ylphosphonic acids) exhibit well-defined stereochemistry at the phosphorus center . Computational modeling (DFT) could predict bond angles and torsional strain.
Chromatographic Behavior
Reverse-phase HPLC (C18 column) with UV detection at 254 nm is effective for analyzing phosphonate esters. For example, diethyl nitroethylphosphonate analogs show retention times of ~29–34 minutes under isocratic conditions .
Challenges and Future Directions
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Stereocontrol: Introducing chirality at the 2-position requires advanced catalytic methods.
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Hydrolytic Stability: The ketone may promote hydrolysis under basic conditions, necessitating protective strategies.
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Biological Screening: Testing inhibitory activity against clinically relevant enzymes (e.g., HIV protease, metallo-β-lactamases) could unlock therapeutic potential .
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